![molecular formula C20H17N5O3 B6582398 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 1171623-19-0](/img/structure/B6582398.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, also known as N-Phenoxybenzamide (NPB), is an organic compound that has been used in scientific research for many years. It is a versatile compound that has been used in a wide range of laboratory experiments and has been studied for its potential applications in various fields. NPB has a wide range of properties, including its ability to act as a catalyst for chemical reactions and its ability to interact with other molecules.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including those containing the pyrazole and oxadiazole moieties found in our compound, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives : These compounds demonstrated inhibitory activity against influenza A virus, with specific derivatives showing high selectivity indices .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives : These potent antiviral agents exhibited activity against Coxsackie B4 virus .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been investigated for their pharmacological effects, particularly against parasitic diseases:
- Hydrazine-coupled pyrazoles : These compounds were synthesized and evaluated for antileishmanial activity. Some derivatives showed promising inhibition effects against Leishmania parasites .
- Molecular docking study : Compound 13, which contains the pyrazole scaffold, exhibited better antileishmanial activity. Additionally, compounds 14 and 15 demonstrated significant suppression against Plasmodium berghei, a malaria-causing parasite .
Metal Complex Catalysis
The compound’s structural features make it suitable for ligand-based metal complex catalysis. For example:
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
Based on the structure, it can be inferred that it might interact with its targets through nucleophilic addition-elimination reactions
Biochemical Pathways
For instance, some pyrazole derivatives have shown catalytic properties in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
Compounds with similar structures have shown good yields and metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . Furthermore, the compound’s thermal stability could also be influenced by environmental conditions .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-12-17(25(2)24-13)19-22-23-20(28-19)21-18(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFLMYBYFXRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.